molecular formula C9H14O3 B1591937 Ethyl 3-cyclobutyl-3-oxopropanoate CAS No. 24922-01-8

Ethyl 3-cyclobutyl-3-oxopropanoate

Cat. No.: B1591937
CAS No.: 24922-01-8
M. Wt: 170.21 g/mol
InChI Key: HYHZQZSNOAJEPU-UHFFFAOYSA-N
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Description

Ethyl 3-cyclobutyl-3-oxopropanoate is a chemical compound with the molecular formula C9H14O3 . It is used in various chemical reactions and has a molecular weight of 170.21 .


Synthesis Analysis

The synthesis of this compound involves several stages. Initially, potassium 3-ethoxy-3-oxopropanoate is suspended in acetonitrile under argon at 10 °C. Triethylamine and magnesium chloride are then added, keeping the temperature below 25 °C. The mixture is stirred for 2.5 hours under argon at room temperature. Cyclobutanecarbonyl chloride is added slowly to the re-cooled mixture at 0-5 °C. The reaction is allowed to warm to room temperature and is stirred for 18 hours. The solvent is then evaporated. The white residue is taken up in EtOAc and 2M HCl is added until it is all in solution. The organic layer is separated then washed with 2M HCl, sat. NaHCO3, and the organic layer is dried, filtered, and evaporated to afford this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14O3/c1-2-12-9(11)6-8(10)7-4-3-5-7/h7H,2-6H2,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 234.5±13.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C. It also has an enthalpy of vaporization of 47.1±3.0 kJ/mol and a flash point of 95.7±19.9 °C .

Scientific Research Applications

Synthesis Processes

Ethyl 3-cyclobutyl-3-oxopropanoate is involved in various synthesis processes. For example, it's used in the synthesis of ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, a process that leverages the reaction of ethyl cyanoacetate and carbon disulfide with ethyl 4-chloroacetoacetate (Larionova et al., 2013). Additionally, ethyl 3-alkyl(arylmethyl)amino-2-diazo-3-oxopropanoates, used in copper-catalyzed reactions, generate both cyclohepta[c]pyrrolones and β-lactams, showing N-substituent-controlled chemoselectivity (Jing Liu et al., 2017).

Pharmaceutical Research

In pharmaceutical research, this compound derivatives have shown potential. For instance, ethyl 3-aryl-3-oxopropanoates were reduced enantioselectively to corresponding alcohols by Rhizopus species, showing potential in asymmetric synthesis (Salvi & Chattopadhyay, 2006).

Analytical Method Development

A significant application lies in developing bioanalytical methods, as seen in the quantitative analysis of an acetylcholinesterase inhibitor derived from this compound (Nemani et al., 2018).

Chemical Synthesis and Characterization

In the field of chemical synthesis, this compound is instrumental in creating complex molecules. It plays a crucial role in synthesizing various cyclopropanone derivatives, which are key intermediates in many chemical reactions (Salaun & Marguerite, 2003).

Applications in Molecular Structure Studies

The compound is also used in the study of molecular structures. For instance, it is involved in the synthesis of molecules characterized by spectroscopic methods to understand their structure and properties (Acar et al., 2017).

Inclusion in Supramolecular Systems

In the development of supramolecular systems, this compound derivatives have been used for studying the inclusion of fluorescent organic dyes by host molecules like β-cyclodextrin (Aliaga et al., 2016).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Mechanism of Action

Target of Action

The primary targets of Ethyl 3-cyclobutyl-3-oxopropanoate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that this compound could have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound’s stability could be affected by temperature and pH. Additionally, the efficacy of this compound could be influenced by the presence of other chemicals in the environment.

Properties

IUPAC Name

ethyl 3-cyclobutyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-12-9(11)6-8(10)7-4-3-5-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHZQZSNOAJEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618742
Record name Ethyl 3-cyclobutyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24922-01-8
Record name Ethyl 3-cyclobutyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-cyclobutyl-3-oxopropanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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